Cas no 1848242-58-9 (pi3K/Mtor Inhibitor-2)
pi3K/Mtor Inhibitor-2 structure
Product Name:pi3K/Mtor Inhibitor-2
Número CAS:1848242-58-9
MF:C20H13ClF2N4O4S
Megavatios:478.8564
CID:4739778
PubChem ID:118616775
Update Time:2025-06-07
pi3K/Mtor Inhibitor-2 Propiedades químicas y físicas
Nombre e identificación
-
- PI3K/mTOR Inhibitor-2
- N-(5-(3-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
- 1848242-58-9
- N-[5-(3-chloro-4-oxopyrido[1,2-a]pyrimidin-7-yl)-2-methoxypyridin-3-yl]-2,4-difluorobenzenesulfonamide
- PI3K/mTOR Inhibitor-2?
- AKOS040734681
- LUN42589
- CS-0042282
- DA-56841
- SCHEMBL17383243
- MS-28903
- N-(5-{3-chloro-4-oxopyrido[1,2-a]pyrimidin-7-yl}-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
- HY-111508
- G16567
- BDBM50465278
- EX-A3121
- CHEMBL4288258
- pi3K/Mtor Inhibitor-2
-
- Renchi: 1S/C20H13ClF2N4O4S/c1-31-19-16(26-32(29,30)17-4-3-13(22)7-15(17)23)6-12(8-25-19)11-2-5-18-24-9-14(21)20(28)27(18)10-11/h2-10,26H,1H3
- Clave inchi: LQTYGHZRBUVRMR-UHFFFAOYSA-N
- Sonrisas: ClC1=C([H])N=C2C([H])=C([H])C(=C([H])N2C1=O)C1C([H])=NC(=C(C=1[H])N([H])S(C1C([H])=C([H])C(=C([H])C=1F)F)(=O)=O)OC([H])([H])[H]
Atributos calculados
- Calidad precisa: 478.0314101g/mol
- Masa isotópica única: 478.0314101g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 9
- Recuento de átomos pesados: 32
- Cuenta de enlace giratorio: 5
- Complejidad: 994
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 109
- Xlogp3: 2.1
pi3K/Mtor Inhibitor-2 Información de Seguridad
- Condiciones de almacenamiento:Please store the product under the recommended conditions in the Certificate of Analysis.
pi3K/Mtor Inhibitor-2 PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P911144-5mg |
PI3K/mTOR Inhibitor-2 |
1848242-58-9 | 98% | 5mg |
¥5,485.50 | 2022-09-01 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12459-5 mg |
PI3K/mTOR Inhibitor-2 |
1848242-58-9 | 5mg |
¥3010.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12459-10 mg |
PI3K/mTOR Inhibitor-2 |
1848242-58-9 | 10mg |
¥4710.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12459-50 mg |
PI3K/mTOR Inhibitor-2 |
1848242-58-9 | 50mg |
¥14060.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12459-100 mg |
PI3K/mTOR Inhibitor-2 |
1848242-58-9 | 100MG |
¥19160.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12459-1 mL * 10 mM (in DMSO) |
PI3K/mTOR Inhibitor-2 |
1848242-58-9 | 1 mL * 10 mM (in DMSO) |
¥3310.00 | 2022-04-26 | ||
| MedChemExpress | HY-111508-10mM*1mLinDMSO |
PI3K/mTOR Inhibitor-2 |
1848242-58-9 | 98.25% | 10mM*1mLinDMSO |
¥2634 | 2023-07-26 | |
| MedChemExpress | HY-111508-5mg |
PI3K/mTOR Inhibitor-2 |
1848242-58-9 | 98.25% | 5mg |
¥2500 | 2024-05-24 | |
| MedChemExpress | HY-111508-10mg |
PI3K/mTOR Inhibitor-2 |
1848242-58-9 | 98.25% | 10mg |
¥3900 | 2024-05-24 | |
| MedChemExpress | HY-111508-50mg |
PI3K/mTOR Inhibitor-2 |
1848242-58-9 | 98.25% | 50mg |
¥11500 | 2023-08-31 |
pi3K/Mtor Inhibitor-2 Literatura relevante
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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